

# Application Note: Structural Elucidation of Fenofibrate Impurity G using NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Fenofibrate Impurity G

Cat. No.: B601708

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed lipid-lowering agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] The safety and efficacy of a drug product are intrinsically linked not only to the active pharmaceutical ingredient (API) but also to the purity profile of the drug substance. Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict control over impurities that may arise during synthesis, formulation, or degradation.[1] Therefore, the unambiguous identification and characterization of these impurities are critical for quality control and regulatory compliance in pharmaceutical manufacturing.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[2] Its non-destructive nature and the wealth of information it provides on the chemical environment, connectivity, and spatial proximity of atoms make it the gold standard for confirming the identity of APIs and their related substances.

This application note provides a detailed guide to the interpretation of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Fenofibrate Impurity G**, also known as Fenofibrate USP Related Compound C.[3][4][5]

## Overview of Fenofibrate Impurity G

**Fenofibrate Impurity G** is a process-related impurity that is structurally similar to the parent drug. Its formation underscores the complexity of the synthetic pathways and the need for robust analytical methods for its detection and quantification.

- Chemical Name: 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[3][6]
- Molecular Formula:  $C_{24}H_{27}ClO_6$ [7]
- Molecular Weight: 446.92 g/mol [7]

The structure of Impurity G features an additional 2-hydroxyisobutyric acid isopropyl ester moiety attached to the fenofibric acid core, as depicted below.

Caption: Chemical Structure of **Fenofibrate Impurity G** with Atom Numbering.

## $^1H$ NMR Spectral Data Interpretation (400 MHz, $CDCl_3$ )

The proton NMR spectrum of **Fenofibrate Impurity G** provides distinct signals that can be assigned to its unique structural features. The interpretation relies on chemical shift values, signal multiplicity (splitting patterns), and integration (proton count).

Table 1: Expected  $^1H$  NMR Chemical Shifts and Assignments for **Fenofibrate Impurity G**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment (Proton)	Rationale
~ 7.75	d, $J \approx 8.8$ Hz	2H	H-2', H-6'	Aromatic protons ortho to the carbonyl group, part of an AA'BB' system.
~ 7.45	d, $J \approx 8.8$ Hz	2H	H-3', H-5'	Aromatic protons meta to the carbonyl group, coupled to H-2'/H-6'.
~ 7.72	d, $J \approx 9.0$ Hz	2H	H-2'', H-6''	Aromatic protons ortho to the ketone, deshielded by its anisotropy.
~ 6.95	d, $J \approx 9.0$ Hz	2H	H-3'', H-5''	Aromatic protons ortho to the ether oxygen, shielded by its electron-donating effect.
~ 5.05	sept, $J \approx 6.3$ Hz	1H	H-25	Isopropyl methine proton, split into a septet by the six adjacent methyl protons.
~ 1.70	s	6H	H-16, H-17	Two equivalent methyl groups on the fenofibric acid core (gem-dimethyl).

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~ 1.55	s	6H	H-21, H-22	Two equivalent methyl groups on the second ester moiety (gem-dimethyl).
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~ 1.25	d, J ≈ 6.3 Hz	6H	H-26, H-27	Two equivalent methyl groups of the isopropyl ester, coupled to the methine proton.

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#### Expert Insights:

- **Aromatic Region:** The spectrum exhibits two distinct AA'BB' systems between  $\delta$  6.9 and 7.8 ppm, characteristic of the two para-substituted benzene rings. The signals for the chlorobenzoyl ring (H-2'/6' and H-3'/5') are typically well-defined doublets. The phenoxy ring protons (H-2''/6'' and H-3''/5'') are also doublets, with the upfield shift of H-3''/5'' being a classic indicator of their position relative to the electron-donating ether oxygen.[1]
- **Aliphatic Region:** The most telling feature distinguishing Impurity G from Fenofibrate is the presence of two sharp singlets for the gem-dimethyl protons (H-16/17 and H-21/22), integrating to 6H each. In Fenofibrate, only one such signal exists. The isopropyl group gives rise to the characteristic septet and doublet pattern.

## <sup>13</sup>C NMR Spectral Data Interpretation (100 MHz, CDCl<sub>3</sub>)

The <sup>13</sup>C NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of key functional groups.

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts and Assignments for **Fenofibrate Impurity G**

Chemical Shift ( $\delta$ , ppm)	Assignment (Carbon)	Rationale
~ 194.5	C-7 (Ketone C=O)	Characteristic chemical shift for a diaryl ketone carbonyl.[8] [9]
~ 173.0	C-18 (Ester C=O)	Carbonyl of the fenofibric acid ester moiety.
~ 171.5	C-23 (Ester C=O)	Carbonyl of the second isopropyl ester moiety, slightly shielded relative to C-18.
~ 161.5	C-4''	Aromatic carbon attached to the ether oxygen (C-O).
~ 138.5	C-4'	Aromatic carbon attached to the chlorine atom (C-Cl).
~ 136.0	C-1'	Quaternary aromatic carbon ipso to the ketone carbonyl.
~ 132.0	C-2'', C-6''	Aromatic CH carbons ortho to the ketone.
~ 131.5	C-2', C-6'	Aromatic CH carbons ortho to the ketone.
~ 129.0	C-3', C-5'	Aromatic CH carbons meta to the ketone.
~ 118.5	C-3'', C-5''	Aromatic CH carbons meta to the ketone.
~ 129.5	C-1''	Quaternary aromatic carbon ipso to the ketone.
~ 82.0	C-15	Quaternary carbon of the fenofibric acid core (O-C(CH <sub>3</sub> ) <sub>2</sub> ).
~ 79.0	C-20	Quaternary carbon of the second ester moiety (O-

		C(CH <sub>3</sub> ) <sub>2</sub> .
~ 70.0	C-25	Isopropyl methine carbon (CH-O).
~ 25.5	C-16, C-17	Gem-dimethyl carbons on the fenofibric acid core.
~ 25.0	C-21, C-22	Gem-dimethyl carbons on the second ester moiety.
~ 21.5	C-26, C-27	Isopropyl methyl carbons.

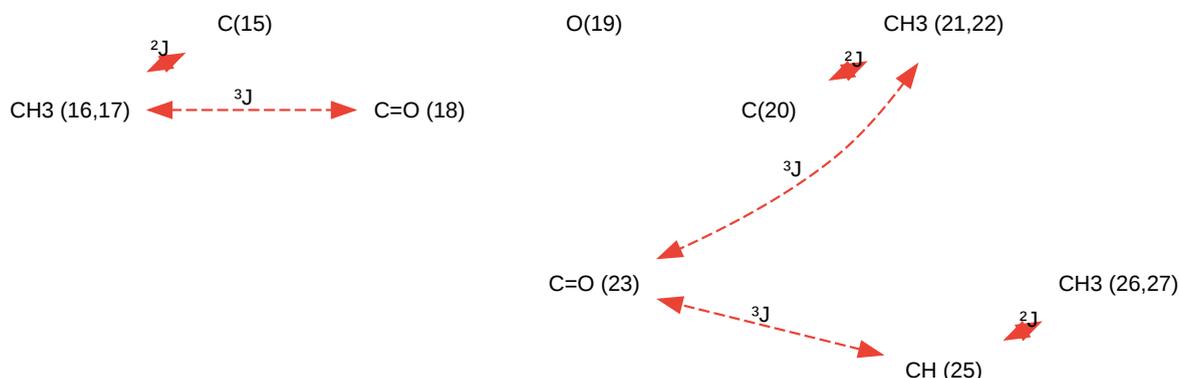
#### Expert Insights:

- **Carbonyl Carbons:** Three distinct signals in the downfield region ( $\delta$  170-195 ppm) are definitive evidence for the one ketone and two non-equivalent ester groups in the molecule.
- **Quaternary Carbons:** The signals for the two quaternary carbons bearing gem-dimethyl groups (C-15 and C-20) are expected to be weak but are crucial for confirming the core structure. Their chemical shifts are influenced by the adjacent oxygen atoms.

## Confirmation with 2D NMR Spectroscopy

For unequivocal assignment, 2D NMR experiments are indispensable. They provide through-bond correlation information that validates the proposed structure.

- **<sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy):** This experiment confirms proton-proton couplings. Key expected correlations include the coupling between the isopropyl methine (H-25) and the isopropyl methyls (H-26/27), and the intra-ring couplings in the aromatic systems (H-2'/6' with H-3'/5' and H-2''/6'' with H-3''/5'').[\[10\]](#)[\[11\]](#)
- **<sup>1</sup>H-<sup>13</sup>C HMBC (Heteronuclear Multiple Bond Correlation):** HMBC is the most powerful tool for this analysis, revealing 2- and 3-bond correlations between protons and carbons.[\[12\]](#)[\[13\]](#)



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Caption: Key expected HMBC correlations for confirming the ester linkages.

Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating system. For instance, a correlation from the methyl protons H-16/17 ( $\delta \sim 1.70$ ) to the quaternary carbon C-15 and the carbonyl carbon C-18 confirms the first isobutyrate fragment. Similarly, correlations from H-21/22 ( $\delta \sim 1.55$ ) to C-20 and C-23, and from the isopropyl methine H-25 ( $\delta \sim 5.05$ ) to the carbonyl C-23, unequivocally establish the connectivity of the second ester group.

## Experimental Protocol for NMR Analysis

This section outlines a standardized protocol for acquiring high-quality NMR data for **Fenofibrate Impurity G**.

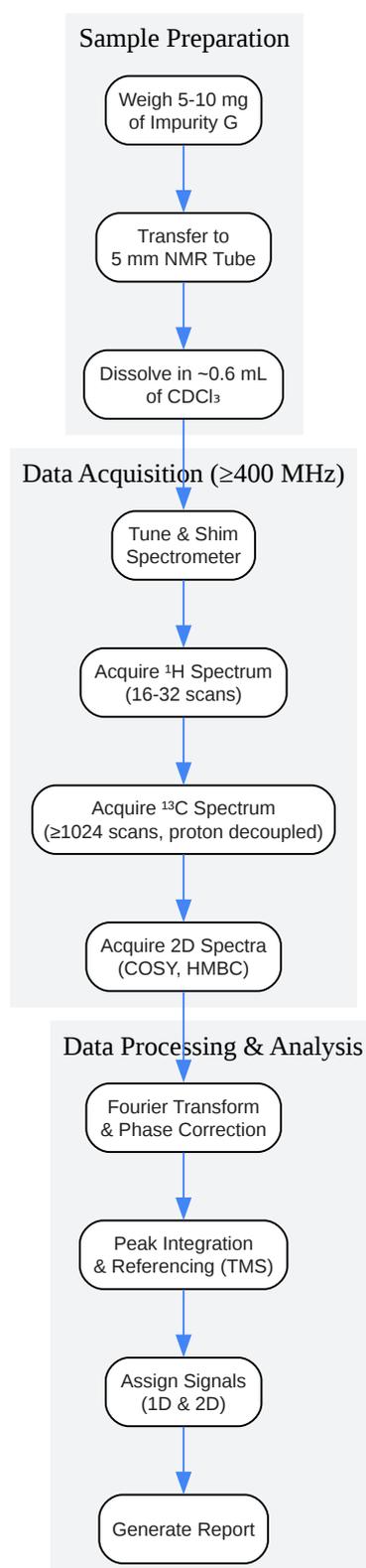
### Sample Preparation

- **Solvent Selection:** Deuterated chloroform ( $\text{CDCl}_3$ ) is the recommended solvent as it provides excellent solubility for Fenofibrate and its related impurities and has a minimal residual solvent signal in key spectral regions.[1] Alternatively, deuterated dimethyl sulfoxide ( $\text{DMSO-}d_6$ ) can be used.
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the **Fenofibrate Impurity G** reference standard.

- Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of CDCl<sub>3</sub>.
- Homogenization: Gently vortex the tube until the sample is completely dissolved. Ensure no solid material remains.[\[11\]](#)

## NMR Data Acquisition

The use of a spectrometer with a field strength of 400 MHz or greater is recommended for adequate resolution of the aromatic signals.[\[2\]](#)



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Caption: Standard experimental workflow for NMR analysis.

Table 3: Recommended NMR Acquisition Parameters

Parameter	<sup>1</sup> H Experiment	<sup>13</sup> C Experiment
Spectrometer Frequency	≥ 400 MHz	≥ 100 MHz
Pulse Program	Standard (zg30)	Standard (zgpg30)
Spectral Width	~16 ppm	~240 ppm
Acquisition Time	~ 2-3 sec	~ 1-2 sec
Relaxation Delay (d1)	2 sec	2 sec
Number of Scans	16 - 32	≥ 1024
Temperature	298 K	298 K

## Conclusion

The structural elucidation of **Fenofibrate Impurity G** is readily achieved through a systematic interpretation of its 1D and 2D NMR spectra. The key differentiating spectral features are the presence of three distinct carbonyl signals in the <sup>13</sup>C spectrum and two separate gem-dimethyl singlets in the <sup>1</sup>H spectrum. By following the detailed protocols and interpretative guidance provided in this note, researchers and analytical scientists can confidently identify and characterize this critical process-related impurity, ensuring the quality and safety of Fenofibrate drug products.

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